molecular formula C10H9BrN2O B13193973 8-Bromo-5-methoxyquinolin-3-amine

8-Bromo-5-methoxyquinolin-3-amine

Cat. No.: B13193973
M. Wt: 253.09 g/mol
InChI Key: STGUZIDXKHILJJ-UHFFFAOYSA-N
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Description

8-Bromo-5-methoxyquinolin-3-amine is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of bromine and methoxy groups on the quinoline ring enhances its chemical reactivity and potential for various applications.

Preparation Methods

The synthesis of 8-Bromo-5-methoxyquinolin-3-amine can be achieved through several methods. One common approach involves the reaction of 5-methoxyquinolin-3-amine with bromine in the presence of a suitable solvent. The reaction conditions typically include moderate temperatures and controlled addition of bromine to ensure selective bromination at the 8-position of the quinoline ring .

Industrial production methods for this compound may involve more efficient and scalable processes, such as transition metal-catalyzed reactions or microwave-assisted synthesis. These methods can offer higher yields and reduced reaction times compared to traditional synthetic routes .

Chemical Reactions Analysis

8-Bromo-5-methoxyquinolin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the bromine substituent can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups at the 8-position of the quinoline ring .

Scientific Research Applications

8-Bromo-5-methoxyquinolin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-5-methoxyquinolin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of kinases or other signaling proteins, leading to altered cellular responses .

Comparison with Similar Compounds

8-Bromo-5-methoxyquinolin-3-amine can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications.

Properties

Molecular Formula

C10H9BrN2O

Molecular Weight

253.09 g/mol

IUPAC Name

8-bromo-5-methoxyquinolin-3-amine

InChI

InChI=1S/C10H9BrN2O/c1-14-9-3-2-8(11)10-7(9)4-6(12)5-13-10/h2-5H,12H2,1H3

InChI Key

STGUZIDXKHILJJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(C=NC2=C(C=C1)Br)N

Origin of Product

United States

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